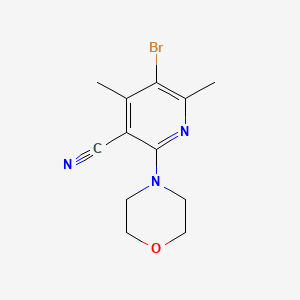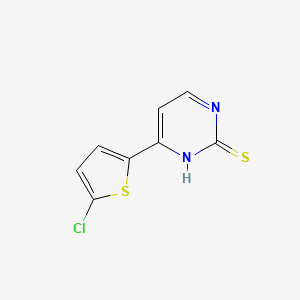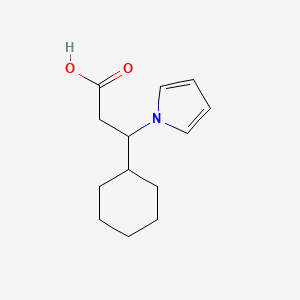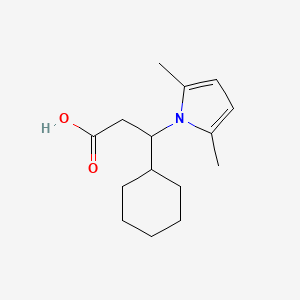![molecular formula C18H14N2O B3038549 2-[(E)-3-pyridinylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 866138-46-7](/img/structure/B3038549.png)
2-[(E)-3-pyridinylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
Descripción general
Descripción
2-[(E)-3-pyridinylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one, also known as 2-Pyridinylmethylene-carbazol-1-one (PMCZ), is a heterocyclic compound with a wide range of applications in various scientific fields. It is a compound of carbazole, an aromatic heterocyclic organic compound, and a pyridinylmethylene group. It is an important intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and dyes. PMCZ is also used in the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis of Heteroannulated Carbazoles
2-[(E)-3-pyridinylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one has been utilized in the synthesis of heteroannulated carbazoles such as isoxazolo-, pyrido-, and pyrimido carbazoles. These compounds exhibit promising selective growth inhibition against cancer cell lines like MCF-7, indicating their potential as therapeutic drugs against cancer cell proliferation (Murali et al., 2017).
Anti-Prion Activity
Derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one, such as GJP14 and its variants, have demonstrated significant anti-prion activity. The presence of a tricyclic aromatic ring and specific functional groups were identified as basic requirements for this anti-prion activity (Kimura et al., 2011).
Antibiofilm Agents
Novel (E)-2-benzylideno-(Z)-carbazolylideno cyanoacetamide derivatives synthesized from this compound have demonstrated significant antibiofilm activity against antibiotic-resistant pathogenic organisms. Some compounds showed higher antibiofilm activity, indicating their potential use as antibiofilm agents against bacterial pathogens (Sathiyachandran et al., 2019).
Synthesis and Photophysical Properties
Synthesis of Pyrido[3,2,1-jk]carbazoles
A series of 4,6-diaryl-2,3,3a,4-tetrahydro-1H-pyrido[3,2,1-jk]carbazoles were efficiently synthesized in water using microwave irradiation. The transformation presumably involves a domino Fischer indole reaction and intramolecular cyclization, demonstrating an environmentally benign synthesis approach (Chitra et al., 2011).
Fluorescent pH Sensor
A heteroatom-containing organic fluorophore, 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene (CP3E), exhibits aggregation-induced emission and intramolecular charge transfer, enabling it to act as a fluorescent pH sensor in both solution and solid state. It also functions as a chemosensor for detecting acidic and basic organic vapors, indicating its versatility and potential in sensor applications (Yang et al., 2013).
Propiedades
IUPAC Name |
(2E)-2-(pyridin-3-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-18-13(10-12-4-3-9-19-11-12)7-8-15-14-5-1-2-6-16(14)20-17(15)18/h1-6,9-11,20H,7-8H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYCQYQNCZJJIW-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1=CC3=CN=CC=C3)NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(C(=O)/C1=C/C3=CN=CC=C3)NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5,5-Dimethyl-1,3-oxazolan-3-yl){3-[(4-isopropylbenzyl)oxy]phenyl}methanone](/img/structure/B3038467.png)
![4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(3-cyano-5-phenyl-2-furyl)benzenesulfonamide](/img/structure/B3038468.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate](/img/structure/B3038469.png)

![5-[(4-Chloro-2-methylphenoxy)methyl]-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B3038472.png)




![4-[(6-chloro-3-pyridinyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B3038478.png)
![1-[2-(6-chloro-3-pyridinyl)ethyl]-6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3038479.png)


![{4-[(4-Allyl-2-methoxyphenoxy)methyl]phenyl}methanamine](/img/structure/B3038487.png)